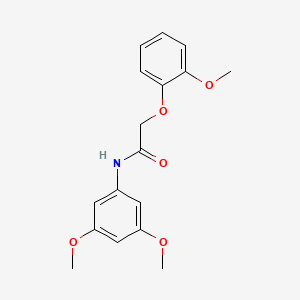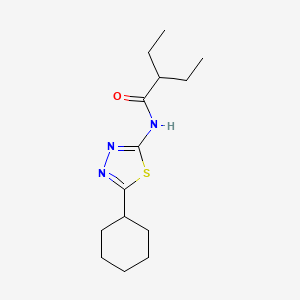
ethyl 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, commonly known as ENPPC, is a chemical compound that belongs to the class of pyrazole carboxylates. It is a yellow crystalline powder that is used in various scientific research applications due to its unique properties.
Mécanisme D'action
ENPPC exerts its anticancer effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many cancer cells. COX-2 plays a crucial role in the production of prostaglandins, which are involved in the development and progression of cancer. ENPPC also inhibits the activation of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ENPPC has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1 beta (IL-1beta). It also increases the levels of the antioxidant enzyme superoxide dismutase (SOD) and reduces the levels of malondialdehyde (MDA), which is a marker of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
ENPPC has several advantages as a research tool, including its low toxicity and high solubility in water. However, its high cost and limited availability may limit its use in some experiments.
Orientations Futures
There are several future directions for research on ENPPC. One area of interest is its potential use in combination with other anticancer drugs to enhance their efficacy. Another area of research is the development of novel ENPPC analogs with improved pharmacological properties. Additionally, ENPPC may have potential applications in the treatment of other diseases such as inflammation, neurodegenerative disorders, and cardiovascular diseases.
In conclusion, ENPPC is a promising research tool with potential therapeutic applications in cancer and other diseases. Its unique properties and mechanism of action make it an attractive target for future research.
Méthodes De Synthèse
The synthesis of ENPPC involves the reaction of ethyl acetoacetate with 4-nitrophenylhydrazine and phenylhydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with ethyl chloroformate to obtain ENPPC.
Applications De Recherche Scientifique
ENPPC has been extensively used in scientific research for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. ENPPC has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-2-25-18(22)16-12-20(14-6-4-3-5-7-14)19-17(16)13-8-10-15(11-9-13)21(23)24/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAMYQDBNGUXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)

![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)




![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)